molecular formula C6H3O8-3 B1238388 3-Oxalomalate

3-Oxalomalate

Cat. No. B1238388
M. Wt: 203.08 g/mol
InChI Key: YILAUJBAPQXZGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxalomalate(3-) is a tricarboxylic acid trianion that is the conjugate base of 3-oxalomalic acid. It is a conjugate base of a 3-oxalomalic acid.

Scientific Research Applications

1. Role in Iron Metabolism Regulation

3-Oxalomalate (OMA) has been identified as a competitive inhibitor of aconitase and influences the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2). This affects the post-transcriptional expression of proteins involved in iron metabolism. OMA's interaction with IRP1 and IRP2 significantly decreases their binding activity, thereby modulating iron metabolism (Festa, Colonna, Pietropaolo, & Ruffo, 2000).

2. Inhibition of Aconitate Hydratase

OMA demonstrates a strong inhibitory effect on aconitate hydratase, an enzyme critical in the citric acid cycle. This inhibition impacts the metabolism of citrate and cis-aconitate in rat liver mitochondria. OMA also exhibits competitive inhibition when added with citrate, highlighting its role in metabolic regulation (Adinolfi, Guarriera-Bobyleva, Olezza, & Ruffo, 1971).

3. Impact on Lipid Metabolism and Antioxidant Defense

OMA, as a competitive inhibitor of NADP+-specific isocitrate dehydrogenase (ID2), influences lipid metabolism and the cellular defense system. In vivo studies on rats show that OMA can significantly lower plasma leptin concentration, plasma and hepatic triglyceride levels, and adipocyte lipoprotein lipase activity, suggesting its role in regulating fat accumulation and lipid metabolism (Jung, Kwon, Park, Huh, Lee, & Choi, 2003).

4. Regulatory Role in Apoptosis Induced by Heat Shock

OMA's inhibition of NADP+-dependent isocitrate dehydrogenase (ICDH) plays a significant role in regulating apoptosis induced by heat shock. This is primarily through the maintenance of cellular redox status. The study indicates that ICDH, and by extension OMA's influence on it, is vital in controlling apoptotic parameters and mitochondrial function during heat shock conditions (Kim & Park, 2005).

5. Effects on Pre-adipocytes Development and Differentiation

OMA impacts the growth and differentiation of 3T3-L1 pre-adipocytes. It inhibits cellular growth, accelerates differentiation into adipocytes, and enhances the synthesis of fatty acids and proteins. Additionally, OMA increases the translation of ferritin mRNA, suggesting its potential role in cellular differentiation and metabolism (Festa, Pietropaolo, & Ruffo, 2002).

6. Potential in Cancer Therapy

OMA shows promising results in reducing tumor progression in melanoma through ROS-dependent proapoptotic and antiangiogenic effects. Targeting IDH enzymes, OMA suppresses melanoma growth, activates p53-mediated apoptosis, and reduces the expression of vascular endothelial growth factor. These findings suggest OMA's potential as a candidate drug for melanoma skin cancer therapy (Kim et al., 2019).

properties

Molecular Formula

C6H3O8-3

Molecular Weight

203.08 g/mol

IUPAC Name

1-hydroxy-3-oxopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3

InChI Key

YILAUJBAPQXZGM-UHFFFAOYSA-K

SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-]

synonyms

oxalomalate
oxalomalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxalomalate
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3-Oxalomalate
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3-Oxalomalate
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3-Oxalomalate
Reactant of Route 5
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Reactant of Route 6
3-Oxalomalate

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